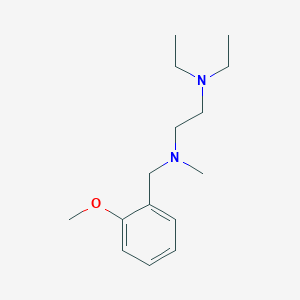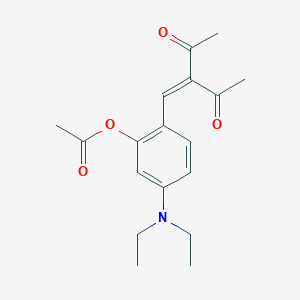![molecular formula C15H14O6 B5807151 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid, also known as CPMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMF is a furoic acid derivative that has been synthesized and studied extensively for its ability to modulate various physiological and biochemical processes. In
Mecanismo De Acción
The mechanism of action of 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. This compound has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. Furthermore, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also soluble in water, which makes it easy to administer in cell culture experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Direcciones Futuras
There are several future directions for research on 4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying the effects of this compound on specific signaling pathways and identifying its molecular targets. Another area of research could focus on the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. This could involve testing the efficacy of this compound in animal models and designing clinical trials to test its safety and efficacy in humans. Additionally, future research could explore the potential of this compound as a diagnostic tool for cancer. This could involve developing imaging agents based on this compound that could be used to detect cancer cells in vivo.
Métodos De Síntesis
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid can be synthesized through a multistep process starting from 4-hydroxybenzaldehyde. The first step involves the reaction of 4-hydroxybenzaldehyde with methyl vinyl ketone to form a chalcone intermediate. The chalcone is then reacted with malonic acid in the presence of a base to form a diethyl ester. The diethyl ester is then hydrolyzed to form the corresponding carboxylic acid. The final step involves the reaction of the carboxylic acid with 4-bromomethylphenol to form this compound.
Aplicaciones Científicas De Investigación
4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells.
Propiedades
IUPAC Name |
4-[(4-carboxyphenoxy)methyl]-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-8-12(13(15(18)19)9(2)21-8)7-20-11-5-3-10(4-6-11)14(16)17/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGKTSWRGVMJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)COC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)





![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)